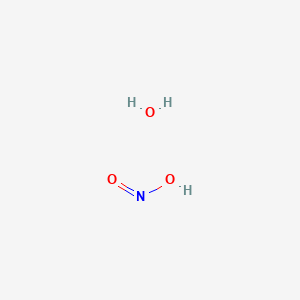

Nitrous acid--water (1/1)

Description

Properties

CAS No. |

74550-77-9 |

|---|---|

Molecular Formula |

H3NO3 |

Molecular Weight |

65.029 g/mol |

IUPAC Name |

nitrous acid;hydrate |

InChI |

InChI=1S/HNO2.H2O/c2-1-3;/h(H,2,3);1H2 |

InChI Key |

SWEOMYFEYPLQII-UHFFFAOYSA-N |

Canonical SMILES |

N(=O)O.O |

Origin of Product |

United States |

Theoretical Frameworks and Computational Methodologies for Nitrous Acid Water 1/1 Complex Studies

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While electronic structure methods describe static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of the HONO–H₂O complex. These simulations solve Newton's equations of motion, allowing for the study of processes like complex formation, dissociation, and solvation over time.

Ab initio molecular dynamics (AIMD), such as the Born-Oppenheimer MD approach, uses quantum mechanical calculations to determine the forces on the atoms at each time step. This method has been instrumental in showing that HONO can dissociate on water and ice surfaces and in elucidating the mechanism of HONO formation from the reaction of NO⁺ with water clusters. acs.orgnih.govnih.govaip.org For instance, direct AIMD calculations revealed that HONO formation from NO⁺(H₂O)n-1 + H₂O becomes efficient when n = 4-5. nih.gov

For larger systems or longer timescales, classical MD simulations are employed, which rely on pre-parameterized force fields. Force fields like GROMOS have been developed for nitrogen oxyacids, including nitrous acid, to simulate their behavior in solution and at interfaces like the water/air surface. uantwerpen.be

| Simulation Type | System Studied | Primary Outcome | Reference |

|---|---|---|---|

| Born-Oppenheimer MD | HONO on water and ice surfaces | Demonstrated that HONO can dissociate on these surfaces without light. | acs.org |

| Direct Ab Initio MD | NO⁺(H₂O)n-1 + H₂O (n=2-5) | Elucidated the stepwise mechanism of HONO formation, finding it becomes efficient for n=4 and 5. | nih.govaip.org |

| Classical MD | Nitrogen oxyacids (including HNO₂) at the water/air interface | Developed a classical model to simulate the distribution and configuration of HNO₂ at interfaces. | uantwerpen.be |

Implicit Solvation Models for Condensed Phase Mimicry (e.g., PCM, SMD)

To account for the effects of a solvent environment without explicitly simulating a large number of solvent molecules, implicit or continuum solvation models are used. These models represent the solvent as a continuous medium with a specific dielectric constant.

The Polarizable Continuum Model (PCM) and its variants, such as CPCM (Conductor-like PCM) and IEF-PCM (Integral Equation Formalism PCM), are widely used. nih.govresearchgate.netntnu.no These models have been applied to calculate solvation free energies, which are crucial for determining aqueous-phase properties like the pKa of nitrous acid. nih.govresearchgate.net One study found that the D-PCM model yielded the most accurate pKa values for nitrous acid. researchgate.net The Solvation Model based on Density (SMD) is another popular continuum model that has been used for geometry optimization and property calculations of related acid-water clusters in an aqueous environment. rsc.org

Quantum Theory of Atoms in Molecules (AIM) Analysis for Bonding Characterization

The Quantum Theory of Atoms in Molecules (AIM), developed by Richard Bader, is a powerful tool for analyzing the nature of chemical bonds, including the weak hydrogen bonds that stabilize the HONO–H₂O complex. researchgate.net AIM analysis examines the topology of the electron density, ρ(r), to characterize chemical interactions.

By locating bond critical points (BCPs) between interacting atoms, AIM provides quantitative information about the bond. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify the interaction. For a typical hydrogen bond, one expects a low value of ρ(r) and a positive value of ∇²ρ(r), which is characteristic of a closed-shell interaction (i.e., predominantly electrostatic in nature). AIM has been applied to study the hydrogen-bonded interactions in HONO·(H₂O)n clusters and to analyze the bonding in protonated nitrous acid, providing a rigorous, theoretical basis for describing the strength and character of the intermolecular forces. nih.govresearchgate.net

Molecular Structure and Conformations of the Nitrous Acid Water 1/1 Complex

Isomeric Forms of Nitrous Acid within the Complex

cis-Nitrous Acid-Water (1/1) Complex Structures

Theoretical studies have shown that the global energy minimum for the nitrous acid-water complex involves the cis conformer of nitrous acid. researchgate.netresearchgate.net In this arrangement, the nitrous acid molecule acts as a hydrogen bond donor to the water molecule. researchgate.net This interaction leads to the formation of a six-membered cyclic structure, which is further stabilized by a weaker, secondary hydrogen bond between a hydrogen atom of the water molecule and the other oxygen atom of the nitrous acid. researchgate.net

trans-Nitrous Acid-Water (1/1) Complex Structures

While the cis form is energetically more favorable in the complex, the trans form of nitrous acid is the more stable isomer at room temperature in the gas phase by approximately 2.3 kJ/mol. wikipedia.org Consequently, complexes involving trans-nitrous acid and water also exist. The interactions in the trans-nitrous acid-water complex are also characterized by hydrogen bonding, though the specific geometries and energies differ from those of the cis complex.

Geometrical Optimization and Equilibrium Structures

Computational studies employing methods such as Density Functional Theory (DFT) have been instrumental in determining the optimized geometries and equilibrium structures of the nitrous acid-water (1/1) complex. researchgate.networktribe.com These calculations provide detailed insights into the bond lengths and angles that define the complex's architecture.

Intermolecular Bond Lengths and Angles in the Complex

The primary interaction within the complex is a strong hydrogen bond where the hydroxyl group of nitrous acid donates a proton to the oxygen atom of the water molecule. researchgate.netresearchgate.net Upon photolysis, the HONO–H₂O complex can decompose to form a ternary water complex of OH and NO, OH–H₂O–NO. In this ternary complex, the two radicals are bridged by the water molecule through two distinct hydrogen bonds with calculated lengths of 1.882 Å and 2.322 Å, respectively. acs.org

Detailed intermolecular bond lengths and angles for the most stable conformers are crucial for a complete understanding of the complex's geometry. The following table summarizes key calculated geometrical parameters for the nitrous acid-water complex.

| Parameter | Value | Reference |

| Hydrogen Bond Length (OH···OH₂) | 1.882 Å | acs.org |

| Hydrogen Bond Length (ON···HOH) | 2.322 Å | acs.org |

Table 1: Calculated Intermolecular Bond Distances in the OH–H₂O–NO ternary complex.

Assessment of Planarity and Non-Planarity in Complex Architectures

While the nitrous acid molecule itself is planar, the formation of the complex with water can introduce non-planar characteristics. wikipedia.org The optimized geometry of the nitric acid-water complex, a related system, is found to be quasi-planar with one hydrogen atom pointing out of the plane. researchgate.net Similar deviations from absolute planarity are expected in the nitrous acid-water complex due to the three-dimensional nature of the hydrogen bonding network. The degree of planarity is an important factor in understanding the vibrational spectra and rotational dynamics of the complex.

Characterization of Cyclic Structures and Alternative Binding Motifs

The most stable configuration of the cis-nitrous acid-water complex is a cyclic structure featuring two hydrogen bonds. researchgate.net This six-membered ring is a recurring motif in hydrogen-bonded complexes. researchgate.net However, alternative, more weakly bound structures are also possible. These can include arrangements where the water molecule acts as the hydrogen bond donor, though these are significantly less stable. researchgate.net Additionally, upon photolysis of the HONO–H₂O complex, a water-separated radical pair, OH–H₂O–NO, can be formed, representing a distinct binding motif where the water molecule bridges the two radical species. acs.org The identification of these various binding modes is essential for a comprehensive model of the potential energy surface of the nitrous acid-water system.

Intermolecular Interactions and Bonding in the Nitrous Acid Water 1/1 Complex

Nature and Topologies of Hydrogen Bonding Interactions

The 1:1 complex of nitrous acid and water is characterized by distinct hydrogen bonding topologies, where either molecule can act as a hydrogen bond donor.

Nitrous Acid as a Primary Hydrogen Bond Donor (e.g., O-H···O)

In the most stable configuration of the nitrous acid-water complex, the nitrous acid molecule acts as the primary hydrogen bond donor. This interaction involves the hydrogen atom of the hydroxyl group of nitrous acid and the oxygen atom of the water molecule, forming an O-H···O hydrogen bond. acs.orgnih.gov Theoretical calculations and spectroscopic data confirm this arrangement. acs.org A significant indicator of this hydrogen bond formation is the large red-shift observed in the O-H stretching frequency of nitrous acid upon complexation with water. For the trans-HONO-H₂O complex, this shift is approximately -301.7 cm⁻¹, and for the cis-HONO-H₂O complex, it is -293.2 cm⁻¹. acs.org In contrast, the stretching modes of the water molecule in the complex show much smaller shifts, further supporting the role of nitrous acid as the principal hydrogen bond donor. acs.org The binding energies for this interaction are reported to be in the range of -24.6 to -25.0 kJ mol⁻¹. nih.gov

Water as a Hydrogen Bond Donor (e.g., O-H···N or O-H···O)

While the primary interaction involves nitrous acid as the donor, configurations where water acts as the hydrogen bond donor are also possible. In these topologies, a hydrogen atom from the water molecule can interact with either the nitrogen atom (O-H···N) or the oxygen atom of the hydroxyl group (O-H···O) of nitrous acid. acs.org These interactions are generally considered to be part of less stable conformations of the 1:1 complex compared to the one where nitrous acid is the donor. The formation of these types of hydrogen bonds is crucial in more complex systems, such as the ternary complex OH–H₂O–NO, where water bridges the OH and NO radicals through OH···OH₂ and ON···HOH contacts. acs.org

Cooperative Effects in Multiple Hydrogen Bonding

Hydrogen bond cooperativity refers to the phenomenon where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds in a chain or network. lsbu.ac.ukrsc.org In systems with multiple hydrogen bonds, such as larger water clusters or complexes involving more than one water molecule, the total binding energy is often greater than the sum of individual hydrogen bond energies. malta-consolider.comunl.edu This effect arises from electron redistribution upon the formation of a hydrogen bond, which can enhance the acidity of a hydrogen bond donor and the basicity of an acceptor in a chain. lsbu.ac.uk For instance, when a water molecule donates a hydrogen bond, its oxygen becomes a better acceptor, and when it accepts a hydrogen bond, its hydrogens become better donors. lsbu.ac.uk This cooperative enhancement stabilizes the entire hydrogen-bonded network. unl.edu While the 1:1 complex has a primary hydrogen bond, the concept of cooperativity becomes highly relevant in understanding the behavior of nitrous acid in hydrated environments, where it is surrounded by multiple water molecules, leading to enhanced stability and influencing reaction pathways. pnas.org

Quantitative Analysis of Hydrogen Bond Strengths

The strength of the hydrogen bonds in the nitrous acid-water (1/1) complex can be quantified through both experimental and theoretical methods. Key indicators of hydrogen bond strength include binding energies and shifts in vibrational frequencies.

| Complex Configuration | Binding Energy (kJ mol⁻¹) | O-H Stretching Frequency Shift (cm⁻¹) | Reference |

| trans-HONO (donor) - H₂O | -25.0 | -301.7 | acs.orgnih.gov |

| cis-HONO (donor) - H₂O | -24.6 | -293.2 | acs.orgnih.gov |

As shown in the table, theoretical calculations indicate that the binding energy of the complex where nitrous acid acts as the hydrogen bond donor is approximately -25.0 kJ mol⁻¹ for the trans isomer and -24.6 kJ mol⁻¹ for the cis isomer. nih.gov These energies are consistent with the formation of a strong hydrogen bond.

A significant piece of experimental evidence supporting the strength of this interaction is the substantial red-shift in the O-H stretching frequency of nitrous acid upon complexation. For the trans-HONO isomer, the frequency shifts from 3551.4 cm⁻¹ in the monomer to 3249.7 cm⁻¹ in the complex, a change of -301.7 cm⁻¹. acs.org Similarly, for the cis-HONO isomer, the frequency shifts from 3406.6 cm⁻¹ to 3113.4 cm⁻¹, a change of -293.2 cm⁻¹. acs.org Such large shifts are characteristic of strong hydrogen bonding interactions. In contrast, the vibrational frequencies of the water molecule are only slightly perturbed, confirming its role as the hydrogen bond acceptor in the most stable configuration. acs.org

Mechanisms and Energetics of Intracomplex Proton Transfer

Intracomplex proton transfer is a potential reaction pathway within the nitrous acid-water complex. This process involves the transfer of a proton from the nitrous acid to the water molecule, which would result in the formation of a hydronium ion (H₃O⁺) and a nitrite (B80452) ion (NO₂⁻).

Theoretical studies suggest that for an isolated 1:1 complex, the neutral, hydrogen-bonded form is more stable, and a significant energy barrier exists for proton transfer. However, the presence of additional water molecules can facilitate this process. For instance, in larger water clusters, proton transfer becomes more favorable due to the stabilization of the resulting ions by the surrounding water molecules. pnas.org The mechanism of proton transfer is often coupled with the dynamics of the hydrogen bond network. rsc.org While direct proton transfer in the 1:1 complex is not spontaneous, the complex can serve as a key intermediate in atmospheric reactions where proton transfer is facilitated by other species or by the absorption of energy. acs.orgnih.gov For example, the recombination of OH and NO radicals to form HONO is significantly influenced by the presence of water, which can stabilize reaction intermediates and facilitate the necessary proton shifts. acs.org The energy barrier for the recombination of the OH–H₂O–NO complex to form HONO–H₂O has been estimated to be very low, at approximately 0.12 kcal/mol, allowing the reaction to proceed even at very low temperatures through quantum tunneling. acs.org

Energetics and Thermodynamic Stability of the Nitrous Acid Water 1/1 Complex

Determination of Binding Energies and Interaction Energies

The stability of the nitrous acid-water (1/1) complex is primarily dictated by the strength of the hydrogen bonds formed between the two molecules. Theoretical calculations have been instrumental in quantifying these interactions. The binding energy, a measure of the strength of the interaction, varies depending on the specific conformation of the complex.

Computational studies have identified that the most stable configurations involve strong hydrogen bonds where nitrous acid acts as the hydrogen bond donor. For the cis-nitrous acid-water complex, these interactions are significant, with calculated binding energies in the range of 5 to 8 kcal/mol. researchgate.net The global energy minimum structure features a cyclic arrangement with a primary, strong hydrogen bond and a secondary, weaker interaction. researchgate.net

In contrast, structures where the water molecule acts as the hydrogen bond donor are considerably less stable. These much more weakly bound forms exhibit interaction energies of approximately 0.5 to 1 kcal/mol. researchgate.net

The photochemistry of the HONO·H₂O complex can lead to the formation of a ternary complex, OH–H₂O–NO, which is essentially a water-separated radical pair. acs.org This ternary complex has a total binding energy for its two hydrogen bonds calculated at 8.22 kcal/mol, which is notably greater than the binding energies of related binary complexes such as OH–NO (1.79 kcal/mol) and H₂O–NO (1.2 kcal/mol). acs.org

Table 1: Calculated Binding Energies of Nitrous Acid-Water Related Complexes

| Complex | Binding Energy (kcal/mol) | Type of Interaction | Reference |

|---|---|---|---|

| cis-HONO·H₂O (Strongly Bound) | 5 - 8 | Hydrogen Bonding (HONO as donor) | researchgate.net |

| cis-HONO·H₂O (Weakly Bound) | 0.5 - 1 | Hydrogen Bonding (H₂O as donor) | researchgate.net |

| OH–H₂O–NO | 8.22 | Hydrogen Bonding | acs.org |

| OH–NO | 1.79 | Hydrogen Bonding | acs.org |

| H₂O–NO | 1.2 | van der Waals Interaction | acs.org |

Elucidation of Potential Energy Surfaces and Identification of Energy Minima

The potential energy surface (PES) of the nitrous acid-water system reveals the various stable and transient structures the complex can adopt. Theoretical investigations have mapped out this surface to identify local and global energy minima, which correspond to the most likely observable conformations.

The global energy minimum for the cis-nitrous acid-water complex is characterized by a six-membered, quasi-planar cyclic structure. researchgate.net In this arrangement, a strong hydrogen bond is formed when the acidic hydrogen of HONO interacts with the oxygen atom of the water molecule. A second, much weaker hydrogen bond exists between one of the water's hydrogen atoms and the nitroso oxygen of the nitrous acid, completing the ring. researchgate.net

Besides this global minimum, the PES shows the existence of other, less stable local minima. These correspond to alternative hydrogen-bonding arrangements, such as the one where water acts as the hydrogen bond donor. researchgate.net Furthermore, the photodecomposition of the HONO·H₂O complex can lead to a local minimum on the triplet potential energy surface corresponding to a prereaction complex, OH–NO. acs.org The presence of water modifies this landscape, creating a prereaction complex OH–H₂O–NO, which is a key intermediate in the reformation of the HONO–H₂O complex. acs.org

Comparative Analysis of Relative Stabilities among Isomeric and Conformational Forms

The nitrous acid molecule itself exists as two planar isomers, cis-HONO and trans-HONO, with the trans isomer being more stable. This inherent stability difference influences the properties of their respective water complexes. However, theoretical studies often focus on the complexes formed with cis-nitrous acid, which can form a stable six-membered cyclic structure with water. researchgate.net

The most significant factor determining the relative stability of the different HONO·H₂O conformers is the nature of the hydrogen bonding.

Global Minimum (Cyclic Structure): The most stable form is the doubly hydrogen-bonded ring structure, where cis-nitrous acid acts as the primary hydrogen donor. researchgate.net

Weakly Bound Structures: Conformers where water acts as the hydrogen bond donor are significantly less stable, with binding energies that are an order of magnitude smaller. researchgate.net

The stability of the photochemically generated OH–H₂O–NO complex also shows conformational dependence. The most stable form has a binding energy of 8.22 kcal/mol, while two other distinct hydrogen-bonded forms are less stable, with binding energies of 7.69 and 7.02 kcal/mol, respectively. acs.org This highlights that even subtle changes in the interaction geometry can lead to noticeable differences in stability.

Calculation of Free Energies and Enthalpies of Complex Formation

The enthalpy of formation for gaseous trans-nitrous acid (HONO) is a key starting point for these calculations. anl.gov The formation of the complex is an exothermic process, driven by the favorable enthalpy change from hydrogen bond formation. The extraction of nitrous acid into certain organic phases occurs through the formation of a 1:1 complex, which, while stable, is noted to be of lower stability than the corresponding nitric acid complex. osti.gov

For context, the enthalpy of mixing for the related nitric acid-water system is known to be exothermic. rsc.org Similarly, the formation of the HONO·H₂O complex from its constituent molecules in the gas phase is expected to have a negative enthalpy of formation. The Gibbs free energy of formation would also be negative under conditions where the complex is stable, accounting for the loss of entropy upon bringing two molecules together.

Table 2: Standard Enthalpy of Formation for Nitrous Acid Isomers

| Compound | Formula | State | ΔfH° (kJ/mol) | Reference |

|---|---|---|---|---|

| Nitrous acid | HONO (g) | Gas | -79.5 ± 1.3 | anl.gov |

| trans-Nitrous acid | HONO (g, trans) | Gas | -77.3 ± 0.3 | anl.gov |

Note: The table provides the enthalpy of formation for the nitrous acid molecule, not the complex with water.

Temperature Dependence of Complex Stability

The stability of the nitrous acid-water (1/1) complex is inherently dependent on temperature. Like most weakly bound complexes, its stability decreases as temperature increases. At higher thermal energies, the kinetic energy of the molecules can overcome the relatively weak binding energy of the hydrogen bonds, leading to dissociation of the complex back into its constituent nitrous acid and water molecules.

Experimental studies on the recombination of the photolytically generated OH–H₂O–NO complex back into HONO–H₂O provide a window into the temperature-dependent kinetics. This recombination proceeds spontaneously even at cryogenic temperatures (4–12 K) via quantum-mechanical tunneling. acs.org At slightly elevated temperatures of 15 to 21 K, the reaction proceeds by overcoming a small activation barrier, which was experimentally determined to be approximately 0.12 kcal/mol. acs.org

This observation is consistent with the general trend for gas-phase radical association reactions, where the presence of a third body, like a water molecule, can enhance the reaction rate, particularly at lower temperatures. acs.org The negative temperature dependence of the rate constants for the gas-phase combination of NO and OH radicals to form HONO is a well-known phenomenon, and the formation of an intermediate complex with water is a key part of the proposed mechanism. acs.org Therefore, the HONO·H₂O complex is expected to be more significant and have a longer lifetime at the lower temperatures found in certain regions of the atmosphere.

Spectroscopic Characterization of the Nitrous Acid Water 1/1 Complex

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a powerful tool for studying the hydrogen-bonded structures of molecular complexes. By analyzing the shifts in vibrational frequencies upon complexation, detailed information about the geometry and nature of the intermolecular interactions can be obtained.

The formation of the Nitrous acid--water (1/1) complex leads to noticeable shifts in the vibrational frequencies of both the nitrous acid and water molecules. For the trans-HONO-H₂O complex, the N=O stretching vibration (ν(N=O)) and the N-O stretching vibration (ν(N-O)) are observed at approximately 1650.8 cm⁻¹ and 861.6 cm⁻¹, respectively. These represent shifts of -30.3 cm⁻¹ and +46.6 cm⁻¹ compared to the free trans-HONO monomer. In the case of the cis-HONO-H₂O complex, these modes appear at around 1612.0 cm⁻¹ and 927.3 cm⁻¹, corresponding to shifts of -18.2 cm⁻¹ and +62.0 cm⁻¹, respectively. acs.org

The OH stretching mode of both trans- and cis-HONO experiences a significant red-shift upon complexation. For the trans conformer, the frequency shifts from 3551.4 cm⁻¹ in the monomer to 3249.7 cm⁻¹ in the complex, a large red-shift of -301.7 cm⁻¹. Similarly, for the cis conformer, the shift is from 3406.6 cm⁻¹ to 3113.4 cm⁻¹, a red-shift of -293.2 cm⁻¹. acs.org These substantial red-shifts indicate a weakening of the O-H bond in nitrous acid as it donates a hydrogen bond to the water molecule.

Conversely, the vibrational modes of the water molecule are less affected. The two stretching modes of water in the complex with trans-HONO are observed at 3709.9 cm⁻¹ and 3626.2 cm⁻¹, showing small red-shifts of -17.4 cm⁻¹ and -8.7 cm⁻¹, respectively. For the complex with cis-HONO, these modes are at 3706.5 cm⁻¹ and 3619.3 cm⁻¹, with red-shifts of -20.8 cm⁻¹ and -15.6 cm⁻¹. acs.org This is consistent with the calculated molecular structures where HONO acts as the hydrogen bond donor. acs.org

Table 1: Experimental Vibrational Frequencies (cm⁻¹) and Shifts upon Complexation for HONO-H₂O

The stretching frequency of an X-H bond typically shifts to a lower frequency (red-shift) when it participates in a hydrogen bond. This is due to the weakening of the X-H bond. In the Nitrous acid--water (1/1) complex, the OH group of nitrous acid acts as a proton donor to the oxygen atom of the water molecule. This results in a significant red-shift of the OH stretching vibration, as detailed in the previous section. acs.org

Conversely, the OH stretching frequencies of the water molecule, which acts as the proton acceptor, exhibit much smaller red-shifts. acs.org In some hydrogen-bonded systems, a blue-shift (shift to higher frequency) of a non-hydrogen-bonded X-H stretch can be observed due to electronic rearrangement within the molecule upon complexation. nih.govacs.org However, in the case of the Nitrous acid--water (1/1) complex, both the symmetric and asymmetric OH stretching modes of the water moiety are red-shifted, although to a lesser extent than the HONO OH stretch. acs.org

Isotopic substitution is a crucial technique for confirming vibrational assignments in spectroscopy. osti.gov By replacing atoms with their heavier isotopes (e.g., D for H, ¹⁵N for ¹⁴N, ¹⁸O for ¹⁶O), the vibrational frequencies associated with the motion of these atoms will shift to lower values. The magnitude of this shift can be predicted by theoretical calculations and compared with experimental data to validate the assignments.

In studies of the Nitrous acid--water (1/1) complex, isotopic labeling with D, ¹⁵N, and ¹⁸O has been employed to confirm the identification of the complex and its photodecomposition products. acs.org For instance, upon deuteration, the OH stretching and bending modes of both nitrous acid and water would show significant shifts to lower frequencies. Similarly, ¹⁵N substitution would primarily affect the N=O and N-O stretching and bending modes, while ¹⁸O substitution would impact the vibrations involving the oxygen atoms in both HONO and H₂O. acs.orgresearchgate.net These isotopic shifts provide definitive evidence for the vibrational assignments and the structure of the complex. acs.org

Matrix Isolation Spectroscopy for Isolated Complex Studies

Matrix isolation is an experimental technique that allows for the study of reactive or unstable species, such as the Nitrous acid--water (1/1) complex, by trapping them in an inert, solid matrix at low temperatures. researchgate.netruhr-uni-bochum.de Typically, a noble gas like argon or nitrogen is used as the matrix material. uni.wroc.pl This method prevents the aggregation of the complexes and allows for the acquisition of high-resolution spectra of the isolated 1:1 species.

The preparation of the matrix-isolated HONO–H₂O complex can be achieved by co-deposition of gaseous nitrous acid and a water-nitrogen premix onto a cold substrate. acs.org The low temperature of the matrix (typically around 10-12 K) ensures that the complex remains stable for spectroscopic investigation. acs.orgacs.org The inert environment of the matrix minimizes intermolecular interactions, leading to sharper spectral features compared to the gas or liquid phase, which facilitates the detailed analysis of vibrational modes. researchgate.net

Comparison of Theoretical Predictions with Experimental Spectroscopic Data

Quantum chemical calculations play a vital role in complementing experimental spectroscopic studies of the Nitrous acid--water (1/1) complex. acs.orgacs.org Theoretical methods, such as density functional theory (DFT) and ab initio calculations (e.g., MP2, CCSD(T)), can be used to predict the optimized geometries, binding energies, and vibrational frequencies of the complex. ysu.amresearchgate.net

These theoretical predictions are then compared with the experimental data obtained from IR spectroscopy. A good agreement between the calculated and observed vibrational frequencies and isotopic shifts provides strong support for the proposed structure and vibrational assignments. acs.orgmdpi.com For the Nitrous acid--water (1/1) complex, theoretical calculations have successfully reproduced the experimentally observed frequency shifts, confirming that the most stable structure involves a hydrogen bond where nitrous acid is the proton donor. acs.orgysu.am Discrepancies between theoretical and experimental values can often be attributed to the harmonic approximation used in many calculations and the influence of the matrix environment in the experiments.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Nitrous acid |

| Water |

| trans-HONO |

| cis-HONO |

| Nitrogen |

Formation and Decomposition Mechanisms Involving the Nitrous Acid Water 1/1 Complex

Gas-Phase Formation Pathways

The formation of the nitrous acid-water complex in the gas phase occurs through several key pathways, primarily involving the reactions of nitrogen oxides with water.

Dinitrogen trioxide (N2O3) and dinitrogen tetroxide (N2O4) act as important intermediates in the formation of nitrous acid.

Dinitrogen Trioxide (N2O3): N2O3 is considered the anhydride of nitrous acid. aakash.ac.inwikipedia.org When it reacts with water, it forms nitrous acid. aakash.ac.instudy.com The balanced chemical equation for this reaction is: N2O3 + H2O → 2HNO2. study.com If the nitrous acid produced is not quickly used, it can decompose into nitric acid and nitric oxide. aakash.ac.inwikipedia.org

Dinitrogen Tetroxide (N2O4): N2O4, which exists in equilibrium with nitrogen dioxide, also reacts with water to produce a mixture of nitrous acid and nitric acid. wikipedia.orgbrainly.com The reaction is represented as: N2O4 + H2O → HNO2 + HNO3. wikipedia.org This reaction is a key step in the industrial production of nitric acid. wikipedia.org The nitrous acid formed can then decompose, particularly with heating, to produce nitric oxide and more nitric acid. wikipedia.org

Photochemistry and Photodissociation Pathways

The photochemistry of the nitrous acid-water (1/1) complex is a critical area of study due to its role as a source of hydroxyl (OH) radicals in the atmosphere. acs.orgacs.org

The photolysis of the HONO–H2O complex, initiated by ultraviolet radiation, leads to its decomposition. acs.org Specifically, upon photolysis at a wavelength of 193 nm, the matrix-isolated complex breaks down to yield a ternary water complex of OH and NO. acs.org This process is a significant source of atmospheric hydroxyl radicals. iwu.eduresearchgate.net

Following the photolysis of the HONO–H2O complex, a rare and unstable water-separated radical pair, OH–H2O–NO, is formed. acs.org In this ternary complex, the water molecule acts as a bridge between the hydroxyl (OH) and nitric oxide (NO) radicals, forming hydrogen bonds with both. acs.org The most stable structure of this complex involves separate hydrogen bonding interactions of the OH and NO radicals with the water molecule. acs.org The identification of this transient intermediate has been achieved through matrix-isolation infrared and ultraviolet-visible spectroscopy, supported by isotopic labeling and quantum chemical calculations. acs.org

The OH–H2O–NO complex is extremely unstable and readily undergoes spontaneous radical recombination to reform the HONO–H2O complex. acs.org This recombination can occur through two primary mechanisms depending on the temperature.

At very low temperatures, specifically in the range of 4–12 K, the recombination proceeds via quantum mechanical tunneling. acs.org Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically should not be able to surmount. wikipedia.org This process is influenced by isotopic substitution, with observed kinetic isotope effects for 16O/18O, H/D, and 14N/15N. acs.org

At slightly elevated temperatures, from 15 to 21 K, the recombination predominantly occurs by overcoming an activation energy barrier, which has been estimated to be approximately 0.12(1) kcal/mol. acs.org

Table of Research Findings on Radical Recombination:

| Temperature Range | Predominant Recombination Mechanism | Estimated Activation Barrier | Observed Kinetic Isotope Effects |

| 4–12 K | Quantum Mechanical Tunneling | N/A | 16O/18O: 1.43, H/D: 2.33, 14N/15N: 0.91 acs.org |

| 15–21 K | Overcoming Activation Barrier | 0.12(1) kcal/mol acs.org | Not specified |

Heterogeneous Formation on Surfaces in the Presence of Water

The formation of nitrous acid (HONO) in the atmosphere is significantly influenced by heterogeneous reactions occurring on various surfaces, a process where the presence of water is critical. The reaction of nitrogen dioxide (NO₂) with surface-adsorbed water is widely recognized as a primary pathway for HONO production, particularly in the atmospheric boundary layer where a multitude of surfaces, including buildings, roads, soil, and vegetation, are available. researchgate.net This surface-mediated chemistry is crucial for understanding atmospheric composition, as the subsequent photolysis of HONO is a major source of hydroxyl (OH) radicals, which drive atmospheric oxidation and the formation of pollutants like ozone. researchgate.netconfex.com

Surface-Assisted Reactions and Catalytic Effects

2NO₂(g) + H₂O(ads) → HONO(g) + HNO₃(ads) confex.com

However, the rate and yield of this reaction are governed by several factors, including surface area, composition, and relative humidity.

Surface Area and Composition: Research has shown a strong correlation between the available surface area and the rate of NO₂ uptake, which is a precursor step to HONO formation. Materials with a higher Brunauer-Emmett-Teller (BET) surface area tend to exhibit higher uptake coefficients. semanticscholar.org For instance, urban surfaces like grass and concrete are significantly more effective at converting NO₂ than smoother surfaces like Teflon. semanticscholar.org The chemical composition of the surface also plays a pivotal role. The presence of certain chemical species can enhance or inhibit the reaction. For example, studies on particulate matter have shown that the presence of cations (like Na⁺) and halides (like Cl⁻) can enhance the photolysis of particulate nitrate (B79036) to form HONO. nih.gov Conversely, some organic compounds, such as oxalate and succinic acid, have been observed to have an inhibitory effect on this process. nih.gov

Catalytic Effects and Humidity: Water is a key reactant and its presence, often measured as relative humidity (RH), directly influences reaction rates. HONO concentrations have been found to scale with relative humidity, indicating the crucial role of adsorbed water films on surfaces. semanticscholar.orgpatsnap.com The reaction on many surfaces has been observed to be first order with respect to both NO₂ and water vapor concentrations. researchgate.net This suggests that the formation of a complex between NO₂ and water at the air-surface interface is a key step in the mechanism. researchgate.net

The table below summarizes the uptake coefficients of nitrogen dioxide (γNO₂) on various real urban surfaces, illustrating the wide range in surface reactivity. A higher uptake coefficient indicates a more efficient removal of NO₂ from the gas phase, often leading to greater HONO production.

Table 1: Nitrogen Dioxide (NO₂) Uptake Coefficients on Various Urban Surfaces

| Surface Material | NO₂ Uptake Coefficient (γNO₂) |

|---|---|

| Teflon | ~10⁻⁸ |

| Polyethylene (PE) Foil | ~10⁻⁷ |

| Flagstone Tiles | ~3 x 10⁻⁶ |

| Roof Tiles | ~3 x 10⁻⁶ |

| Asphalt | ~10⁻⁵ |

| Concrete | ~10⁻⁵ |

| Grass | ~2 x 10⁻⁵ |

Data sourced from studies on urban surfaces. semanticscholar.org

Proposed Mechanisms on Different Environmental Surfaces

The specific mechanism for the heterogeneous formation of the nitrous acid-water complex varies with the type of surface.

Silicate and Glass Surfaces: For silica-containing surfaces like borosilicate glass, which serve as a proxy for atmospheric dust, building materials, and soils, a detailed multi-step mechanism has been proposed. researchgate.netconfex.com This mechanism suggests that the reaction does not proceed by direct interaction of a single NO₂ molecule with water. Instead, it involves the NO₂ dimer, dinitrogen tetroxide (N₂O₄). researchgate.net

The proposed steps are:

Uptake and Isomerization: The symmetric form of the NO₂ dimer (N₂O₄) is taken up onto the surface from the gas phase. It then isomerizes to its asymmetric form, nitrosyl nitrate (ONONO₂). researchgate.netconfex.com

Autoionization: The unstable ONONO₂ intermediate can autoionize on the surface to form a nitrosonium nitrate ion pair (NO⁺NO₃⁻). researchgate.net

Hydrolysis: This ion pair intermediate is what ultimately reacts with adsorbed water molecules to generate nitrous acid (HONO) and surface-adsorbed nitric acid (HNO₃). researchgate.netconfex.com

Secondary Reactions: Nitric oxide (NO) is often observed as a secondary product, which may be formed from subsequent reactions of HONO on the acidic, nitrate-containing surface. researchgate.netconfex.com

Indoor and Building Material Surfaces: Heterogeneous HONO formation is also a significant process indoors. nih.gov Studies on common indoor materials reveal that the surface composition is critical in determining the product yields. On surfaces like kaolinite and painted walls, gaseous HONO is a major product of NO₂ hydrolysis. acs.org However, on other materials such as zeolite and cement, very little gaseous HONO is produced. acs.org This is because the surface interactions of the adsorbed nitrite (B80452) intermediate (NO₂⁻) are key. nih.govacs.org On surfaces where nitrite is strongly bound, its conversion to and release as gaseous HONO is less favorable, leading to the accumulation of surface nitrite and nitrate instead. nih.govacs.org

Atmospheric Aerosols: Reactions on the surface of atmospheric aerosols are another important source of atmospheric nitrous acid. wikipedia.org The heterogeneous reaction between nitrogen oxides and water on these particles can readily produce HONO, which is then released into the gas phase. wikipedia.org The composition of these aerosols can vary widely, including mineral dust, soot, and aqueous salt solutions, each providing a different reactive environment for HONO formation.

Reaction Kinetics and Mechanisms of the Nitrous Acid Water 1/1 Complex in Environmental Contexts

Kinetics of Water-Assisted Reactions (e.g., HONO + OH Radical)

The atmospheric reaction between nitrous acid and the hydroxyl radical (HONO + OH) is a key process influencing tropospheric chemistry. Theoretical investigations have shown that the presence of a single water molecule introduces significant complexity to the reaction mechanism.

Due to the existence of two stable conformers of nitrous acid, cis-HONO and trans-HONO, the water-free reaction proceeds through two primary channels, both involving hydrogen abstraction by the OH radical to produce nitrogen dioxide (NO₂) and water (H₂O). nih.gov These reactions are characterized by substantial energy gain and relatively low energy barriers. nih.gov

When a single water molecule is introduced, it can form a binary complex with either HONO or the OH radical. The subsequent interaction with the third species opens up a much more intricate reaction network, proceeding through twelve distinct channels. nih.gov Despite the increased complexity of the reaction pathways, the final products remain the same as the water-free reaction: NO₂ and H₂O. nih.gov The water molecule essentially acts as a catalyst, facilitating the hydrogen abstraction process.

Influence of Water Complexation on Reaction Rate Constants

The complexation of nitrous acid with a water molecule has a pronounced effect on the rate constants of its reaction with the OH radical. Computational studies have demonstrated that the rate constants for reactions involving the H₂O-complexed forms of either HONO or OH are significantly higher than their water-free counterparts. nih.gov

At 298 K, the calculated rate constants for the water-assisted reactions are enhanced by one to two orders of magnitude compared to the reactions without water. nih.gov For instance, the rate constants for the water-free reactions of cis-HONO + OH and trans-HONO + OH are 1.34 × 10⁻¹² and 1.00 × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹, respectively. nih.gov The presence of a water molecule accelerates these reactions considerably. This enhancement is attributed to the water molecule stabilizing the transition state, thereby lowering the activation energy barrier for the reaction.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

| water-free cis-HONO + OH | 1.34 × 10⁻¹² |

| water-free trans-HONO + OH | 1.00 × 10⁻¹⁵ |

| H₂O-complexed HONO or OH reactions | Increase by 1-2 orders of magnitude |

Investigation of Kinetic Isotope Effects (KIE) in Complex-Involved Reactions

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by studying the change in reaction rate when an atom is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect is most pronounced when the relative mass change is large, such as the substitution of hydrogen (¹H) with deuterium (²H or D). wikipedia.org Such studies can provide insight into bond-breaking and bond-forming processes in the rate-determining step of a reaction.

In the context of the nitrous acid-water complex, isotopic substitution has been employed to confirm the structure of key reaction intermediates. For example, in the photochemical studies of the HONO–H₂O complex, D, ¹⁵N, and ¹⁸O isotope labeling was crucial for identifying the formation of a transient, water-separated radical pair (OH–H₂O–NO). acs.org This intermediate is formed upon photolysis of the HONO–H₂O complex and subsequently recombines to reform the complex through quantum-mechanical tunneling at very low temperatures. acs.org

While isotopic labeling has been vital for structural and mechanistic confirmation, specific quantitative data on the kinetic isotope effects for the hydrogen abstraction reaction of the HONO-water (1/1) complex with radicals like OH are not extensively detailed in the available literature. Studies on related systems, such as the reaction of hydroxyl radicals with nitric acid (HNO₃), have shown that deuterium substitution on the acid can reduce the rate constant by more than tenfold, indicating that the O-H bond is broken in the rate-determining step. researchgate.net Similar principles would apply to the HONO-H₂O system, where substituting the hydrogen on the nitrous acid moiety with deuterium would be expected to result in a primary KIE, signaling a slower reaction rate.

Computational Reaction Dynamics and Transition State Theory Applications

The study of the reaction dynamics of the nitrous acid-water complex relies heavily on high-level computational chemistry methods. These theoretical approaches are essential for mapping the complex potential energy surfaces and calculating reaction rate constants that are difficult to measure experimentally.

Ab Initio Molecular Dynamics (AIMD): This method is used to simulate the time evolution of the reacting system, providing insights into the reaction mechanism from a theoretical standpoint. acs.org AIMD has been instrumental in investigating the formation of HONO from the reaction of NO⁺ with water clusters. acs.org

High-Level Electronic Structure Calculations: To accurately determine the energies of reactants, transition states, and products, sophisticated electronic structure methods are employed. For the HONO + OH reaction, stationary points on the potential energy surface have been calculated using the CCSD(T)/aug-cc-pVTZ//UωB97X-D/aug-cc-pVTZ level of theory. nih.gov This high-level coupled-cluster approach (CCSD(T)) provides a reliable benchmark for the energetics of the system.

Transition State Theory (TST): TST is a fundamental theory used to calculate the rate constants of chemical reactions. It assumes that the reaction proceeds through a transition state structure that is in quasi-equilibrium with the reactants. By calculating the properties of this transition state, such as its energy and vibrational frequencies, the reaction rate can be determined. This theoretical framework is widely applied in computational studies of atmospheric reactions to predict rate constants over a range of temperatures. nih.gov

Atmospheric Lifetimes and Reaction Rates of the Complexed Species

While the complexation with water significantly accelerates the reaction rate of nitrous acid with the hydroxyl radical, the atmospheric relevance of this specific pathway depends on the abundance of the HONO-H₂O complex.

The lifetime of related intermediate complexes, such as the hydrogen-bonded OH–H₂O–NO species, has been predicted to be very short, on the order of 3.5 picoseconds. acs.org This suggests that even when formed, these water-containing complexes are transient and may quickly react or dissociate. The primary atmospheric importance of HONO itself lies in its role as a major precursor of the hydroxyl radical through photolysis, especially during the daytime.

Atmospheric Implications of Nitrous Acid Water 1/1 Complex Chemistry

Contribution to Hydroxyl Radical (OH) Formation in the Troposphere

The photolysis of nitrous acid is a cornerstone of tropospheric chemistry, acting as a primary source of the hydroxyl radical (OH), often termed the "detergent" of the atmosphere. researchgate.netiwu.edumiro-analytical.com The presence of water influences this process significantly. The HONO–H₂O complex, formed via hydrogen bonding, undergoes photodecomposition when exposed to ultraviolet radiation. acs.org

Experimental studies using matrix-isolation infrared and ultraviolet-visible spectroscopy have shown that upon photolysis at 193 nm, the HONO–H₂O complex decomposes to form a ternary water complex of OH and nitric oxide (NO), OH–H₂O–NO. acs.org In this complex, the OH and NO radicals are bridged by the water molecule through hydrogen bonds. acs.org This water-separated radical pair is a key intermediate that ultimately releases highly reactive OH radicals into the atmosphere. acs.org

This pathway is a crucial contributor to the daytime OH budget, initiating photochemical reaction cycles right after sunrise. copernicus.org In some environments, the photolysis of HONO can account for up to 60% of the primary OH production. researchgate.net The formation of OH from HONO is so significant that it can control the degradation of volatile organic compounds (VOCs) and influence the formation of photochemical smog and secondary pollutants. acs.orgtandfonline.comtandfonline.com

Table 1: Key Species in HONO Photolysis

| Species | Chemical Formula | Role |

|---|---|---|

| Nitrous Acid-Water Complex | HONO–H₂O | Precursor to OH radicals |

| Hydroxyl Radical | OH | Primary atmospheric oxidant |

| Nitric Oxide | NO | Product of photolysis, cycles back into NOx chemistry |

Role in the Cycling of Odd Nitrogen (NOx) and Odd Hydrogen (HOx)

The chemistry of the nitrous acid-water complex is deeply intertwined with the atmospheric cycles of odd nitrogen (NOx = NO + NO₂) and odd hydrogen (HOx = OH + HO₂). The termolecular association reaction between the hydroxyl radical and nitric oxide is a significant gas-phase source of nitrous acid. acs.orgsemanticscholar.orgacs.org

OH + NO + M → HONO + M (where M is a third body like N₂ or O₂)

The presence of water vapor can notably enhance the rate of this association reaction, making water a more efficient quencher of the energized HONO* intermediate complex than nitrogen (N₂). acs.org This reaction effectively converts the short-lived, highly reactive NOx and HOx species into a longer-lived reservoir species, HONO. d-nb.infosemanticscholar.org

However, this reservoir is temporary. The rapid photolysis of HONO during the day reverses this process, releasing OH and NO back into the atmosphere. copernicus.org This cycle positions the HONO-water system as a critical hub in tropospheric chemistry, modulating the concentrations of both NOx and HOx radicals which are fundamental drivers of photochemical reactions. copernicus.org

Impact on Atmospheric Ozone Budget and Oxidizing Capacity

By serving as a major source of OH radicals, the chemistry involving the HONO-water complex directly enhances the atmosphere's oxidizing capacity. aip.orgnih.gov The OH radicals produced from HONO photolysis are essential for initiating the oxidation of numerous atmospheric pollutants, including volatile organic compounds (VOCs). copernicus.orgtandfonline.com

The oxidation of VOCs in the presence of nitrogen oxides (NOx) leads to the formation of organic peroxy radicals (RO₂) and hydroperoxyl radicals (HO₂). copernicus.org These radicals are central to the photochemical cycles that produce ground-level ozone (O₃), a primary component of photochemical smog and a significant air pollutant. miro-analytical.comcopernicus.orgtandfonline.com Therefore, the formation of OH radicals from the nitrous acid-water complex is a critical initial step that fuels the production of tropospheric ozone. acs.org

The enhanced atmospheric oxidizing capacity resulting from HONO photolysis also leads to the formation of other secondary pollutants, such as peroxyacetyl nitrate (B79036) (PAN) and secondary organic aerosols (SOA). tandfonline.comtandfonline.com

Table 2: Impact of HONO-Water Chemistry on Atmospheric Oxidation

| Process | Description | Atmospheric Consequence |

|---|---|---|

| HONO Photolysis | Produces OH radicals tandfonline.com | Increases atmospheric oxidizing capacity aip.orgnih.gov |

| VOC Oxidation | OH radicals initiate the breakdown of VOCs copernicus.org | Formation of RO₂ and HO₂ radicals copernicus.org |

| Ozone Formation | Reactions involving RO₂, HO₂, and NOx | Increased ground-level O₃ and photochemical smog miro-analytical.com |

Significance in Ionospheric Chemistry and HONO Formation in D-Layer

In the D-layer of the ionosphere, located at an altitude of approximately 60 to 90 kilometers, nitrous acid is also a major source of hydroxyl radicals. aip.orgnih.govresearchgate.net The formation mechanism in this highly charged environment differs from that in the troposphere. It is postulated that nitrosonium ions (NO⁺), formed by the ionization of nitric oxide by ultraviolet radiation, react with water clusters. aip.orgresearchgate.netunl.edu

Direct ab initio molecular dynamics simulations have elucidated the mechanism, showing that sequential, stepwise reactions of water molecules with NO⁺ are responsible for HONO formation. aip.orgnih.gov

NO⁺(H₂O)n-1 + H₂O → HONO–H⁺(H₂O)n-1

While the reaction is inefficient for small water clusters (n=2 or 3), it becomes an efficient pathway for HONO production when the cluster size reaches four or five water molecules (n=4-5). aip.orgnih.gov This process represents a key source of HONO, and subsequently OH radicals, in the D-layer, influencing the ionospheric composition and reactivity. aip.org

Relevance in Atmospheric Aerosol and Cloud Chemistry

The surfaces of atmospheric aerosols and cloud droplets provide a significant medium for the formation of nitrous acid. tandfonline.comsemanticscholar.org Heterogeneous reactions, particularly the reaction of nitrogen dioxide (NO₂) with adsorbed water, are a widely recognized source of HONO. miro-analytical.comtandfonline.comcopernicus.org

2NO₂ + H₂O (surface) → HONO + HNO₃

The presence of water droplets can have a catalytic role, promoting the hydrolysis of NO₂ dimers (N₂O₄) to form HONO, with very low energy barriers. pnas.org Furthermore, the photolysis of nitric acid-water complexes (HNO₃-H₂O) or nitrate (NO₃⁻) adsorbed on aerosol surfaces has been identified as another important HONO source. tandfonline.comresearchgate.netaaqr.org These surface-mediated reactions are crucial for explaining observed daytime HONO concentrations that cannot be accounted for by gas-phase chemistry alone. aaqr.org Studies have also investigated the potential for HONO to contribute to new particle formation in conjunction with nitric acid and water, although results suggest these clusters may evaporate rapidly. rsc.org

Conclusion and Future Research Directions

Synthesis of Key Findings on the Nitrous Acid-Water (1/1) Complex

The nitrous acid-water (1/1) complex, a fundamental entity in atmospheric and aqueous chemistry, has been the subject of extensive theoretical and experimental investigation. Research confirms that the complex is primarily stabilized by a strong hydrogen bond where the nitrous acid molecule acts as the proton donor and the water molecule as the acceptor. rsc.org Computational studies, utilizing methods such as Density Functional Theory (DFT), have determined that the global energy minimum structure for the cis-nitrous acid complex features a six-membered cyclic arrangement, involving a secondary, weaker hydrogen bond between a hydrogen atom of the water molecule and the oxygen atom of the acid. rsc.org The binding energy for these strong hydrogen bonding interactions is significant, calculated to be in the range of 5–8 kcal mol⁻¹. rsc.org

Spectroscopic studies, particularly using matrix-isolation infrared spectroscopy, have provided experimental validation for the theoretically predicted structures. acs.org These studies have successfully identified the vibrational frequencies of the complex, noting significant red-shifts in the OH stretching region upon complexation, which is a hallmark of hydrogen bond formation. rsc.orgacs.org The complex predominantly features the more stable trans-conformer of nitrous acid, although the cis-conformer can also be formed, and interconversion between the two can be induced by photoexcitation. acs.org

The photochemical behavior of the HONO-H₂O complex is of particular importance. Upon UV photolysis, the complex can decompose to form a water-separated radical pair, OH–H₂O–NO. acs.org This ternary complex is a key intermediate that can subsequently recombine to reform the original nitrous acid-water complex, a process that can occur even at cryogenic temperatures through quantum-mechanical tunneling. acs.org This photolytic pathway underscores the role of the nitrous acid-water complex as a significant source of hydroxyl (OH) radicals, which are central to atmospheric oxidation processes. acs.orgcopernicus.org

Persistent Challenges in Understanding the Complex's Behavior Across Phases

Despite significant progress, a comprehensive understanding of the nitrous acid-water (1/1) complex's behavior across different environmental phases—gas, aqueous, and heterogeneous interfaces—remains a formidable challenge. In the gas phase, while the structure of the isolated 1:1 complex is well-characterized, its precise role and reaction kinetics in the presence of a multitude of other atmospheric species are difficult to fully elucidate. researchgate.net The transition from the gas phase to the condensed phase introduces substantial complexity.

In aqueous solutions, the dynamic equilibrium between the molecular HONO-H₂O complex, larger hydrated clusters, and its dissociation products (H₃O⁺ and NO₂⁻) is sensitive to factors like pH, temperature, and ionic strength. researchgate.netchemrxiv.org Accurately modeling the proton transfer dynamics and determining the precise acid dissociation constant (pKa) under various environmental conditions remains an area of active research, with different studies reporting a range of values. researchgate.netchemrxiv.org The decomposition of nitrous acid in solution further complicates its study. acs.org

The behavior of the complex at interfaces, such as on the surface of aerosols, ice particles, and urban grime, is perhaps the most critical and least understood area. researchgate.net Heterogeneous reactions are recognized as a dominant source of atmospheric HONO, yet the specific mechanisms of complex formation, stabilization, and subsequent reaction on these surfaces are not fully resolved. researchgate.netresearchgate.net Characterizing the transient species and reaction intermediates in these complex, confined environments is analytically demanding and represents a major hurdle in developing accurate atmospheric models.

Proposed Avenues for Advanced Research

To address the existing challenges and deepen the understanding of the nitrous acid-water system, several key avenues of research are proposed.

Future research should systematically investigate the structure, stability, and reactivity of larger nitrous acid-water clusters, HONO(H₂O)n where n > 1. While the 1:1 complex provides a fundamental model, larger clusters are more representative of the initial stages of solvation and are crucial for bridging the gap between the gas and condensed phases. Studies on analogous systems, like nitric acid, have shown that the number of water molecules is critical for facilitating the transition from a hydrogen-bonded complex to a solvent-separated ion pair. rsc.orgrsc.org Similar detailed computational and spectroscopic studies are needed for nitrous acid to determine the critical cluster size required for ionization. Understanding how the hydrogen-bonding network evolves with the addition of water molecules will provide crucial insights into the microsolvation environment necessary for acid dissociation and other chemical reactions. researchgate.netcolab.ws

A significant research effort is required to understand the behavior of the nitrous acid-water complex in realistic, complex environments. This includes studying its formation and reactivity on the surfaces of atmospheric aerosols (e.g., dust, sea salt, soot), in thin water films on urban surfaces, and within snowpack. researchgate.net The chemical and physical properties of these interfaces can dramatically alter the stability, orientation, and photochemical reactivity of the adsorbed complex. Advanced surface-sensitive techniques, such as attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR), combined with environmental chambers, can probe the adsorbed species directly. huji.ac.il Such studies will be critical for improving models of heterogeneous chemistry that currently struggle to explain observed atmospheric HONO concentrations. researchgate.net

Progress in this field is intrinsically linked to the development of more sophisticated research tools. On the theoretical front, there is a need for computational models that can accurately describe the complex interplay of hydrogen bonding, proton transfer, and photochemical reactions, particularly in condensed phases and at interfaces. This may involve the development of new force fields for classical simulations or more efficient quantum mechanics/molecular mechanics (QM/MM) methods.

Experimentally, the development and application of novel in situ spectroscopic techniques are paramount for detecting and characterizing the HONO-H₂O complex and its reaction products in real-time under atmospherically relevant conditions. huji.ac.ilresearchgate.net Techniques like long path differential optical absorption spectroscopy (DOAS) and incoherent broadband cavity-enhanced absorption spectroscopy (IBBCEAS) are powerful for gas-phase measurements. researchgate.netnih.gov However, new methods are needed to specifically probe the complex at interfaces with high sensitivity and specificity. The combination of these advanced experimental and theoretical approaches will be indispensable for unraveling the remaining mysteries of the nitrous acid-water complex.

Interactive Data Table: Calculated Properties of Nitrous Acid-Water Complexes

This table summarizes theoretical data for nitrous acid complexes, highlighting the strength of hydrogen bonding.

| Complex | Interaction | Binding Energy (kcal/mol) | Key Finding |

| HONO–H₂O (1:1) | Strong H-bond (HONO as donor) | 5 - 8 | The global minimum structure is a stable, hydrogen-bonded complex. |

| OH–H₂O–NO | Two distinct H-bonds (OH & NO with H₂O) | 8.22 | A key intermediate in the photolysis of the HONO–H₂O complex. |

| HONO(H₂O)n (n=1-4) | Cross-associative & Water-Water H-bonds | -2.32 to -38.52 | Interactions become more complex and stronger as the number of water molecules increases. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for simultaneous measurement of HONO, HNO₃, and NO₂ in controlled indoor environments?

- Methodological Answer : Use a multipollutant diffusive sampler with sequential filters to speciate pollutants. The first filter collects HNO₃, while subsequent pads capture HONO and NO₂ via sodium bicarbonate/carbonate extraction. Analyze extracts via ion chromatography (IC) with AS12A columns, referencing calibration curves from certified standards. Calibrate against denuder techniques (NaCl-coated for HNO₃, Na₂CO₃-coated for HONO) and chemiluminescent analyzers for NO₂ .

Q. How do humidity and surface-to-volume ratios affect HONO measurement accuracy in indoor settings?

- Methodological Answer : High relative humidity (RH) accelerates HONO formation via NO₂ hydrolysis on surfaces (e.g., books, walls). Use samplers with validated uptake rates (e.g., 4 cm³/min for NO₂ at RH=0%) and account for surface-mediated reactions. Field trials in archives show HONO indoor/outdoor (I/O) ratios >1 due to indoor NO₂ conversion .

Q. What are the detection limits for HONO, HNO₃, and NO₂ using diffusive samplers in low-pollution environments?

- Methodological Answer : After 30-day exposure, limits of detection (LODs) for multipollutant samplers are 1.4 µg/m³ (NO₂), 0.2 µg/m³ (HNO₃), and 0.5 µg/m³ (HONO). Use extended sampling periods (e.g., 20–30 days) in clean environments (e.g., libraries) to overcome LOD challenges, validated via field blanks and reproducibility tests (RSD: 4% for NO₂, 20% for HNO₃) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between diffusive sampler data and reference methods (e.g., denuders)?

- Methodological Answer : Perform paired t-tests to assess statistical agreement (e.g., HONO: t(10)=0.31, p=0.75; NO₂: t(10)=1.59, p=0.14). Validate using regression analysis (R²=0.96–0.97 for HONO/HNO₃). Address NO₂ interference in HONO quantification by optimizing filter sequencing and analyzing nitrite ratios on successive pads .

Q. What experimental designs mitigate mutual interference between HONO and NO₂ during sampling?

- Methodological Answer : Deploy samplers with staggered reactive substrates: HONO and partial NO₂ react on the second filter, while residual NO₂ collects on the third. Pre-calibrate at varying HONO/NO₂ ratios (e.g., 1:10 to 1:1) in controlled atmospheres to determine cross-reactivity thresholds .

Q. How do indoor HONO formation mechanisms influence pollutant distribution in cultural heritage sites?

- Methodological Answer : HONO forms via NO₂ hydrolysis on surfaces with high water activity. In libraries/archives, elevated surface-to-volume ratios (~2.6–2.9/m) and moderate RH (~40–60%) drive HONO production. Compare I/O ratios (e.g., Tables 2–5 in ) to identify indoor sources, noting that HVAC systems reduce NO₂ infiltration but not HONO formation .

Q. What kinetic models explain temperature-dependent HONO stability in aqueous systems?

- Methodological Answer : Use Arrhenius-based models to quantify HONO decomposition (HNO₂ → HNO₃ + NO) in water. At 25°C, decomposition half-life is ~10 minutes; stabilize solutions at <5°C for experimental use. Validate via UV-Vis spectroscopy and HPLC-MS for intermediate tracking .

Data Interpretation and Contradiction Analysis

Q. Why do multipollutant samplers show lower NO₂ sensitivity compared to single-analyte devices like the Analyst?

- Methodological Answer : The Analyst sampler’s cylindrical geometry yields higher uptake rates (12 cm³/min vs. 4 cm³/min for multipollutant) due to larger cross-sectional area (A) and shorter diffusive path (L). Use multipollutant samplers in NO₂-rich environments or apply longer exposure periods to compensate .

Q. How should researchers interpret datasets where HONO concentrations fall below detection limits?

- Methodological Answer : Apply robust regression to censored data (e.g., Tobit models) or report as “below LOD” with uncertainty margins. In archives, combine multipollutant sampler data with active sampling (e.g., QC-filtered denuders) during high-pollution seasons .

Tables for Key Findings

| Parameter | Multipollutant Sampler | Analyst Sampler | Reference |

|---|---|---|---|

| NO₂ LOD (µg/m³) | 1.4 | 1.0 | |

| HNO₃ LOD (µg/m³) | 0.2 | 1.0 | |

| Reproducibility (RSD, NO₂) | 4% | 5% | |

| Uptake Rate (cm³/min, NO₂) | 4 | 12 |

| Indoor/Outdoor (I/O) Ratios | HONO | NO₂ | Location |

|---|---|---|---|

| Swiss National Library (Bern) | 1.2 | 0.7 | Table 2 |

| Teplice Regional Library | 1.5 | 0.6 | Table 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.